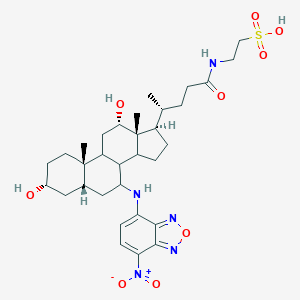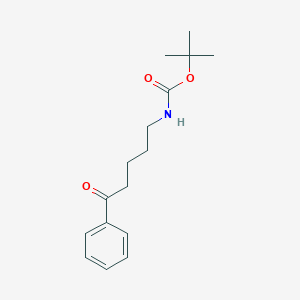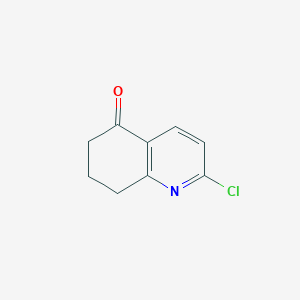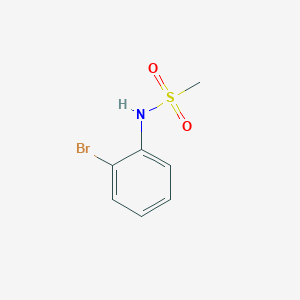
4-Chloro-2,3-bis(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves electrophilic halogenation or other substitution reactions that introduce functional groups into the pyridine ring. Specifically, for compounds like 4-Chloro-2,3-bis(chloromethyl)pyridine, methodologies might include reactions starting from pyridine bases followed by stepwise chlorination or through direct functionalization strategies (Das, Rao, & Singh, 2009).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for understanding their reactivity and properties. X-ray crystallography and other structural determination methods have been used to elucidate the configurations of such compounds, revealing the influence of substituents on the pyridine ring's geometry and electronic properties. Structural studies help in understanding the steric and electronic effects of chloro and chloromethyl groups attached to the pyridine nucleus (Balachandran, Lalitha, & Rajeswari, 2012).
Chemical Reactions and Properties
4-Chloro-2,3-bis(chloromethyl)pyridine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of reactive chloro and chloromethyl groups. These functionalities enable it to serve as a precursor for synthesizing complex organic compounds and materials. The reactivity pattern of such compounds is significantly influenced by the electronic effects of the substituents and the pyridine ring itself (Carly, Compernolle, & Hoornaert, 1995).
Applications De Recherche Scientifique
1. Synthesis of Tetrahydroquinoline and -Isoquinoline Type Adducts
Carly et al. (1996) demonstrated the use of polyfunctional 2,3-o-bis(chloromethyl)pyridines as precursors for various pyridine o-quinodimethane analogues. These analogues were then utilized in Diels-Alder reactions to form tetrahydroquinoline and -isoquinoline type adducts (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
2. Formation of N-Heterocyclic Complexes of Rhodium and Palladium
Simons et al. (2003) explored the reaction of 2,6-bis(chloromethyl)pyridine with n-butylimidazole, leading to the formation of N-heterocyclic complexes of Rhodium and Palladium. This research provided insights into the structural and reactivity aspects of such metal complexes (Simons, Custer, Tessier, & Youngs, 2003).
3. Palladium(II) Complexes with Pincer (Se,N,Se) Ligand
Das et al. (2009) synthesized the first pincer (Se,N,Se) ligand, 2,6-bis((phenylseleno)methyl)pyridine, which formed Palladium(II) complexes. These complexes exhibited significant catalytic activity for the Heck coupling reaction (Das, Rao, & Singh, 2009).
4. Preparation of Phenol-Based Acyclic Ligands
Ghaffarinia and Golchoubian (2005) reported on the preparation of new phenol-based acyclic ligands starting from 4-chlorophenol, demonstrating the utility of 4-Chloro-2,3-bis(chloromethyl)pyridine in synthesizing complex organic molecules (Ghaffarinia & Golchoubian, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2,3-bis(chloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWVFJNTPKEYEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596459 |
Source


|
| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-bis(chloromethyl)pyridine | |
CAS RN |
1211540-02-1 |
Source


|
| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














